molecular formula C12H14BrNO2 B8462464 6-Bromo-2-methoxycarbonylmethyltetrahydroquinoline

6-Bromo-2-methoxycarbonylmethyltetrahydroquinoline

Cat. No. B8462464
M. Wt: 284.15 g/mol
InChI Key: INPWPOQJPYPQQY-UHFFFAOYSA-N
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Patent
US05719152

Procedure details

To a solution of 2-methoxycarbonylmethyltetrahydroquinoline (31.5 g, 0.153 mol) in DMF (750 mL) was added dropwise a solution of N-bromosuccinimide (27.41 g, 0.154 mol) in DMF (550 mL) at 0° C. The mixture was stirred for 2 h at the same temperature, poured into water (2 L), and extracted with a mixture of toluene and ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate, and concentrated to give 44.72 g of the title compound (quant).
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
27.41 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5][CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7]1)=[O:4].[Br:16]N1C(=O)CCC1=O.O>CN(C=O)C>[Br:16][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]([CH2:5][C:3]([O:2][CH3:1])=[O:4])[CH2:15][CH2:14]2

Inputs

Step One
Name
Quantity
31.5 g
Type
reactant
Smiles
COC(=O)CC1NC2=CC=CC=C2CC1
Name
Quantity
27.41 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
750 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
550 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with a mixture of toluene and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2CCC(NC2=CC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 44.72 g
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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